3-(Oxazol-4-yl)butanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxazol-4-yl)butanoic acid typically involves the formation of the oxazole ring followed by the introduction of the butanoic acid moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can be achieved through a series of reactions starting from m-cresol, involving Fries rearrangement, nitration, and olefination reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Oxazol-4-yl)butanoic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Scientific Research Applications
3-(Oxazol-4-yl)butanoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Oxazol-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Oxazol-4-yl)butanoic acid include other oxazole derivatives such as:
- 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one
- 3-(2-(2-hydroxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one
- 3-chloro-4-(4-methoxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-(1,3-oxazol-4-yl)butanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-5(2-7(9)10)6-3-11-4-8-6/h3-5H,2H2,1H3,(H,9,10) |
InChI Key |
FJZLHQPHOPJLCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=COC=N1 |
Origin of Product |
United States |
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